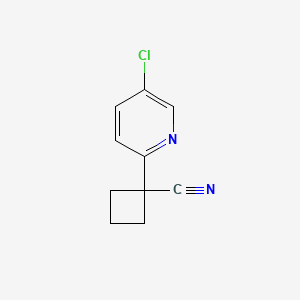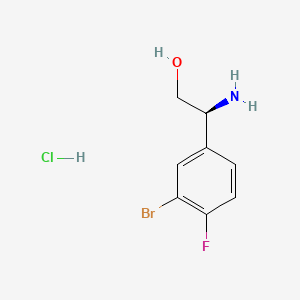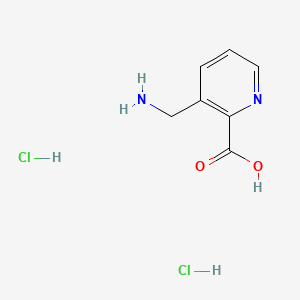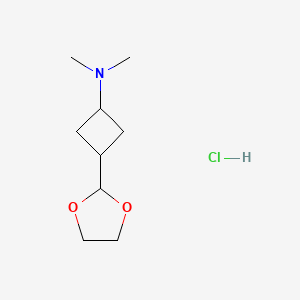
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine is a chemical compound with a pyrazine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an aminomethyl group and dimethylamine groups attached to the pyrazine ring makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N,N-dimethylpyrazin-2-amine typically involves the reaction of pyrazine derivatives with appropriate aminating agents. One common method involves the reaction of 2-chloropyrazine with formaldehyde and dimethylamine under basic conditions to introduce the aminomethyl and dimethylamine groups onto the pyrazine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and reagents, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups attached to the pyrazine ring.
Substitution: The aminomethyl and dimethylamine groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 5-(aminomethyl)-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The aminomethyl and dimethylamine groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. For example, the compound may act as an inhibitor or activator of certain enzymes by binding to their active sites and modulating their catalytic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Muscimol: 5-(aminomethyl)-1,2-oxazol-3(2H)-one, a psychoactive compound found in certain mushrooms.
2,5-bis(aminomethyl)furan:
Uniqueness
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Unlike muscimol, which primarily acts on GABA receptors, this compound has broader applications in various fields, including chemistry and industry.
Eigenschaften
Molekularformel |
C7H12N4 |
|---|---|
Molekulargewicht |
152.20 g/mol |
IUPAC-Name |
5-(aminomethyl)-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H12N4/c1-11(2)7-5-9-6(3-8)4-10-7/h4-5H,3,8H2,1-2H3 |
InChI-Schlüssel |
JBICIOACIKMMJM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=C(N=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)
![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)



![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)


